5-Bromo-2-(4-methoxyphenyl)-4-phenylpyridine
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Overview
Description
5-Bromo-2-(4-methoxyphenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyphenyl group at the 2nd position, and a phenyl group at the 4th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxyphenyl)-4-phenylpyridine can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Another method involves the use of hydrobromic acid and glacial acetic acid to carry out demethylation reactions on precursor compounds, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methoxyphenyl)-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.
Scientific Research Applications
5-Bromo-2-(4-methoxyphenyl)-4-phenylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl 5-bromo-2-chlorobenzamide: This compound has similar structural features but differs in the presence of a chlorobenzamide group.
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate: This compound has an oxazole ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-(4-methoxyphenyl)-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic pathways.
Properties
CAS No. |
88345-91-9 |
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Molecular Formula |
C18H14BrNO |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C18H14BrNO/c1-21-15-9-7-14(8-10-15)18-11-16(17(19)12-20-18)13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
SBHSEEKIISGGJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C(=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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